molecular formula C16H16ClNO2S B5760914 2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide

2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B5760914
M. Wt: 321.8 g/mol
InChI Key: VYTNBPLMTVGIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CMFDA, which is an abbreviation for 5-chloromethylfluorescein diacetate. It has been used as a fluorescent dye for labeling and tracking cells in various biological studies.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide has been used in various scientific research applications. One of its main applications is as a fluorescent dye for labeling and tracking cells. It is commonly used in cell biology and immunology studies to track the movement and interactions of cells. It has also been used in studies related to cancer research, drug discovery, and toxicology.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide involves its ability to bind to intracellular proteins and accumulate in the cytoplasm of cells. Once inside the cell, it is converted into a fluorescent compound by the action of esterases. This fluorescent compound can then be visualized using fluorescence microscopy or flow cytometry.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide is a relatively safe compound and has no known toxic effects on cells or organisms. It is rapidly metabolized by esterases and cleared from the body. However, it is important to note that the use of this compound can alter the physiological and biochemical properties of cells, which may affect the outcome of experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide in lab experiments is its ability to label and track cells in real-time. This allows researchers to study the behavior and interactions of cells in a non-invasive manner. However, there are also some limitations to its use. For example, the fluorescent signal generated by this compound can be affected by factors such as pH, temperature, and the presence of other compounds. This can lead to variability in the results obtained from different experiments.

Future Directions

There are several future directions for the use of 2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide in scientific research. One area of interest is the development of new fluorescent dyes that can be used to label and track cells with greater specificity and sensitivity. Another area of interest is the use of this compound in the development of new drugs for the treatment of cancer and other diseases. Finally, there is also potential for the use of this compound in the development of new diagnostic tools for the early detection of diseases.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide involves several steps. The first step is the reaction of 4-chlorothiophenol with 2-methoxy-5-methylphenylacetic acid in the presence of thionyl chloride. This results in the formation of 2-(4-chlorophenylthio)-N-(2-methoxy-5-methylphenyl)acetamide. The next step involves the reaction of this compound with methyl iodide in the presence of potassium carbonate, which leads to the formation of 2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-11-3-8-15(20-2)14(9-11)18-16(19)10-21-13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTNBPLMTVGIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

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